molecular formula C10H9NO3 B109310 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 221311-44-0

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No.: B109310
CAS No.: 221311-44-0
M. Wt: 191.18 g/mol
InChI Key: HOJDHYZTFHESMH-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (CAS 221311-44-0) is a high-purity aromatic heterocyclic building block supplied as a solid and recommended for storage under sealed, dry conditions at room temperature . This compound belongs to the 1,4-benzoxazine class, a privileged scaffold in medicinal chemistry recognized for a broad spectrum of biological activities . Researchers value this particular aldehyde derivative as a versatile synthetic intermediate; the formyl group is a key reactive handle for further chemical transformations, enabling its use in the synthesis of more complex hybrid molecules and novel chemical entities via reactions such as condensation or nucleophilic addition. The 1,4-benzoxazine core is a noted bioisostere of biologically active structures . Recent scientific investigations highlight the potential of substituted 1,4-benzoxazine derivatives as potent antioxidants that can reduce intracellular ROS levels in human skin fibroblasts and induce the expression of the heme oxygenase-1 (ho-1) gene, which regulates redox homeostasis . This makes such compounds, including this aldehyde intermediate, highly relevant in anti-ageing research and the development of therapeutic and cosmetic agents targeting oxidative stress and age-related disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-10(13)11-8-4-7(5-12)2-3-9(8)14-6/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJDHYZTFHESMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221311-44-0
Record name 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
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Preparation Methods

Alkylation of 2-Aminophenol Precursors

Pre-functionalization of 2-aminophenol with methylating agents (e.g., methyl iodide) prior to cyclization ensures regioselective substitution. For example:

2-Amino-4-methylphenol+Oxalyl Chloride3-Oxo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid[1]\text{2-Amino-4-methylphenol} + \text{Oxalyl Chloride} \rightarrow \text{3-Oxo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid}

Key Data :

  • Methylation Agent : Methyl iodide.

  • Base : Potassium carbonate.

  • Yield : 65–75%.

Post-Cyclization Methylation

Alternative methods involve introducing the methyl group after benzoxazine ring formation. This approach uses Vilsmeier-Haack reagent (DMF/POCl₃) to facilitate electrophilic substitution at position 2.

The introduction of the aldehyde group at position 6 is achieved through Vilsmeier-Haack formylation , a reaction that leverages the electrophilic character of the benzoxazine ring.

Procedure :

  • Substrate : 3-Oxo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.

  • Reagent : Vilsmeier-Haack complex (generated from DMF and POCl₃).

  • Conditions :

    • Temperature : 80–90°C.

    • Time : 2–4 hours.

    • Yield : 55–82%.

Mechanistic Insight :
The reaction proceeds via electrophilic attack at the para position relative to the electron-donating methyl group, leading to regioselective formylation. The carboxylic acid group at position 6 is concurrently reduced to the aldehyde under these conditions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields. A study demonstrated that microwave-assisted SNAr (nucleophilic aromatic substitution) reduces reaction times from hours to minutes while maintaining high purity.

Optimized Parameters :

  • Power : 300 W.

  • Temperature : 120°C.

  • Time : 7–12 minutes.

  • Yield : 78–82%.

This method is particularly effective for introducing aryl groups or modifying the aldehyde functionality in subsequent steps.

Comparative Analysis of Synthetic Routes

Method Reagents Time Yield Advantages
Traditional CyclizationOxalyl Chloride4–6 hours70–85%High reproducibility
Microwave-AssistedVilsmeier-Haack Reagent7–12 minutes78–82%Rapid, energy-efficient
Post-FunctionalizationMethyl Iodide/DMF2–3 hours65–75%Flexibility in substitution patterns

Challenges and Optimization Strategies

  • Regioselectivity : Electron-donating groups (e.g., -CH₃) at position 2 direct formylation to position 6 but may reduce reaction rates due to steric hindrance.

  • Purification : Column chromatography is often required to isolate the aldehyde product due to byproduct formation during formylation.

  • Scale-Up : Microwave methods face limitations in industrial settings, necessitating alternative heating methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

    Reduction: 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-methanol

    Substitution: Various substituted oxazine derivatives, depending on the substituents introduced

Scientific Research Applications

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazine ring structure may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Trends in Reactivity and Bioactivity

Positional Effects :

  • 6-CHO vs. 7-CONH-guanidine : Substitution at position 6 (aldehyde) enhances versatility in coupling reactions (e.g., forming imines or amines), while position 7 derivatives (e.g., guanidines) exhibit stronger enzyme inhibition due to hydrogen-bonding interactions .
  • Heteroatom Substitution : Replacing oxygen with sulfur in the thiazine core (e.g., G10) increases electron density, altering binding affinities to targets like STING .

Biological Activity :

  • The pyrrolo-oxazine derivatives (e.g., compound 3 in ) show antiviral activity but lower potency than ribavirin (IC₅₀: 23.1 µg/mL vs. 38.3 µg/mL for H1N1) .
  • AZD9977 leverages the benzooxazine scaffold’s rigidity for selective receptor modulation, demonstrating the pharmacophore’s adaptability .

Synthetic Utility: The aldehyde group in the query compound enables efficient functionalization (e.g., forming 6-but-3-ynylaminomethyl-4H-benzo[1,4]oxazin-3-one via amine coupling, 74% yield) . Methyl esters (e.g., Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate) are intermediates for further derivatization, though they lack direct bioactivity .

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • Molecular Formula : C11H11NO
  • Molecular Weight : 175.21 g/mol
  • CAS Number : 179950-77-7

Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit various biological activities through different mechanisms:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
    • GSK-3β is a target for treating conditions such as Alzheimer's disease and cancer. Studies have shown that derivatives of this compound can inhibit GSK-3β effectively.
    • For instance, a related compound demonstrated an IC50 value of 1.6 μM against GSK-3β, indicating strong inhibitory potential .
  • Antifungal Activity :
    • Compounds similar to 2-methyl-3-oxo derivatives have shown promising antifungal properties. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Biological Activity Overview

The following table summarizes key biological activities associated with 2-methyl-3-oxo derivatives:

Activity TypeCompound TestedIC50/MIC ValueReference
GSK-3β Inhibition(Z)-2-(3-chlorobenzylidene)-...IC50 = 1.6 μM
AntifungalVarious derivativesMIC = 12.5 μg/mL
AntimicrobialBenzothiazine derivativesMIC = 30 μg/mL

Case Study 1: GSK-3β Inhibition in Neuroblastoma Cells

A study investigated the effects of a benzo[b][1,4]oxazine derivative on neuroblastoma N2a cells. Treatment with the compound at a concentration of 12.5 μM resulted in a significant increase in phosphorylated GSK-3β at Ser9, confirming its role as an inhibitor and suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activity, several synthesized derivatives were tested against Fusarium oxysporum. The most active compounds showed MIC values lower than commercial fungicides, indicating their potential as effective antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity:

  • Substituent Effects :
    • The presence of specific functional groups (e.g., methoxy or sulfonyl) significantly enhances biological activity.
    • Compounds with trifluoromethyl groups exhibited improved antifungal properties compared to their analogs lacking these groups .
  • Ring Systems :
    • The incorporation of heterocyclic rings has been linked to increased potency against various microbial strains.
    • Compounds featuring a six-membered aromatic or heteroaromatic ring demonstrated superior activity compared to simpler structures .

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